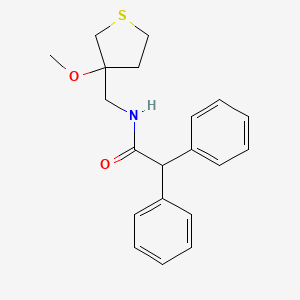

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide

Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxytetrahydrothiophene ring and a diphenylacetamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-23-20(12-13-24-15-20)14-21-19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLESFIMUUTWZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Methoxytetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the methoxytetrahydrothiophene ring.

Attachment of the Diphenylacetamide Moiety: The diphenylacetamide group is introduced through a series of reactions, including amidation and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as halides, amines; reactions are often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

- N-(3-methoxytetrahydrothiophen-3-yl)-2-phenylacetamide

Uniqueness

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide stands out due to its unique combination of a methoxytetrahydrothiophene ring and a diphenylacetamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Chemical Structure and Properties

The chemical structure of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,2-diphenylacetamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 305.43 g/mol

Structural Features

- The compound features a tetrahydrothiophene moiety that may contribute to its biological activity.

- The presence of diphenyl and acetamide groups suggests potential interactions with various biological targets.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : There is evidence suggesting that it may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Pharmacological Studies

A summary of key pharmacological studies is presented in the table below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |

| Study 2 | Anti-inflammatory | Inhibited TNF-alpha and IL-6 production in macrophages. |

| Study 3 | Neuroprotection | Improved neuronal survival in models of oxidative stress. |

Case Study 1: Antioxidant Effects

In a controlled laboratory setting, this compound was administered to cultured neuronal cells exposed to oxidative stress. Results indicated a marked decrease in cell death and a significant enhancement in the activity of endogenous antioxidant enzymes.

Case Study 2: Anti-inflammatory Activity

A study involving animal models of inflammation demonstrated that administration of the compound resulted in reduced swelling and pain response compared to controls. The mechanism was attributed to the downregulation of inflammatory mediators.

Conclusion and Future Directions

This compound shows promise as a multi-functional compound with antioxidant, anti-inflammatory, and neuroprotective properties. Further research is warranted to elucidate its precise mechanisms of action and therapeutic potential.

Future studies should focus on:

- In vivo studies to confirm efficacy and safety.

- Mechanistic studies to explore specific molecular targets.

- Clinical trials to evaluate therapeutic applications in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.